![molecular formula C8H15N B024657 3-Methyl-3-azabicyclo[3.2.1]octane CAS No. 108011-04-7](/img/structure/B24657.png)
3-Methyl-3-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-azabicyclo[3.2.1]octane (also known as quinuclidine) is a bicyclic amine with a unique chemical structure. It has been widely used in scientific research due to its diverse applications in organic synthesis, medicinal chemistry, and pharmacology. 2.1]octane.
Mechanism Of Action
The mechanism of action of 3-Methyl-3-azabicyclo[3.2.1]octane is complex and depends on the specific compound being studied. In general, it acts as a competitive antagonist at muscarinic acetylcholine receptors, which are involved in various physiological processes, including neurotransmission, muscle contraction, and glandular secretion. By blocking these receptors, 3-Methyl-3-azabicyclo[3.2.1]octane can modulate the activity of the cholinergic system and affect various physiological functions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Methyl-3-azabicyclo[3.2.1]octane are diverse and depend on the specific compound being studied. In general, it can affect various physiological processes, including cognitive function, cardiovascular function, gastrointestinal function, and respiratory function. It has been shown to improve cognitive function in animal models and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. It can also affect cardiovascular function by decreasing heart rate and blood pressure. In the gastrointestinal tract, it can decrease motility and secretion. In the respiratory system, it can decrease airway resistance and increase lung volume.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Methyl-3-azabicyclo[3.2.1]octane in lab experiments is its versatility. It can be used in various applications, including organic synthesis, medicinal chemistry, and pharmacology. It is also readily available and relatively inexpensive. However, there are also some limitations to its use. It can be toxic at high doses and may have unwanted side effects. It can also be difficult to work with due to its unique chemical structure and reactivity.
Future Directions
There are many potential future directions for research involving 3-Methyl-3-azabicyclo[3.2.1]octane. Some possible areas of research include the development of new synthetic methods, the discovery of new pharmacological targets, and the optimization of existing drugs. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 3-Methyl-3-azabicyclo[3.2.1]octane. This could lead to the development of new drugs with improved efficacy and fewer side effects. Overall, 3-Methyl-3-azabicyclo[3.2.1]octane is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octane can be achieved through various methods. One of the most commonly used methods is the catalytic hydrogenation of quinoline using palladium or platinum catalysts. Another method involves the reaction of cyclopentadiene and N-methylpyrrole in the presence of an acid catalyst. The yield and purity of the product can be improved by using different reaction conditions and purification techniques.
Scientific Research Applications
3-Methyl-3-azabicyclo[3.2.1]octane has been extensively used in scientific research due to its unique chemical properties. It is a versatile building block in organic synthesis and can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It is also a useful chiral auxiliary in asymmetric synthesis and can be used to control the stereochemistry of reactions. In medicinal chemistry, it has been used as a scaffold for the development of various drugs, including antipsychotics, antihistamines, and anticholinergics.
properties
CAS RN |
108011-04-7 |
|---|---|
Product Name |
3-Methyl-3-azabicyclo[3.2.1]octane |
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-methyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-9-5-7-2-3-8(4-7)6-9/h7-8H,2-6H2,1H3 |
InChI Key |
FQNWRNJCZRKPPT-UHFFFAOYSA-N |
SMILES |
CN1CC2CCC(C2)C1 |
Canonical SMILES |
CN1CC2CCC(C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





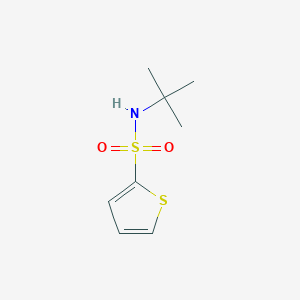
![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)


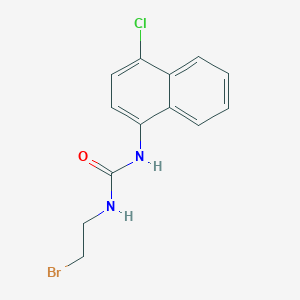
![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)

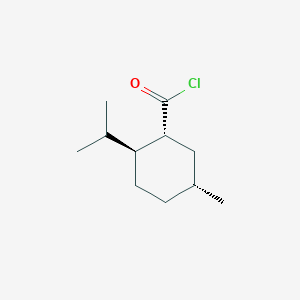
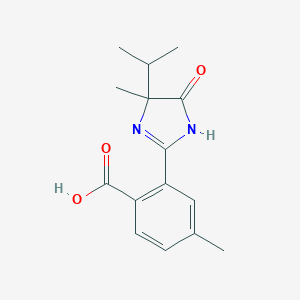
![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)
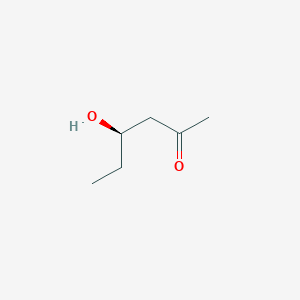
![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)